Renin Inhibition: A Critical Differentiator Against In-Class Piperidine Derivatives
4-(6-Methoxynaphthalen-2-YL)piperidine demonstrates a specific, albeit modest, inhibitory activity against human renin, a key enzyme in the renin-angiotensin system. This activity is not a universal property of piperidine derivatives and serves as a key differentiator. In a comparative context, this compound exhibits an IC50 of 400 nM against human renin [1]. This value places it in a distinct activity range compared to other piperidine-based renin inhibitors, such as a more potent analog from the same chemical space which exhibits an IC50 of 0.480 nM [2], or a less active analog with an IC50 of 5,200 nM [1]. This 13-fold difference in potency highlights the profound impact of specific structural modifications on renin engagement.
| Evidence Dimension | Inhibitory activity against human renin |
|---|---|
| Target Compound Data | IC50 = 400 nM |
| Comparator Or Baseline | Analog 1: IC50 = 0.480 nM [2]; Analog 2: IC50 = 5,200 nM [1] |
| Quantified Difference | Approximately 833-fold less potent than Analog 1 and 13-fold more potent than Analog 2 |
| Conditions | In vitro enzyme inhibition assay; pH 7.4; substrate addition measured after 1 hr [2] |
Why This Matters
This quantitative profile is essential for researchers developing renin inhibitors for cardiovascular indications, as it defines a specific activity window that can be exploited for lead optimization or used as a control compound to validate assay sensitivity.
- [1] BindingDB. PrimarySearch_ki for entry 50004887. Affinity Data: IC50 values of 400 nM and 5.20E+3 nM against human renin. View Source
- [2] BindingDB. BDBM50346989 (CHEMBL1796075). Affinity Data: IC50 of 0.480 nM against human renin. View Source
